

Rabusertib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabusertib, also known as LY2603618 or IC-83, is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, a network of cellular processes that identify and repair DNA lesions.[1][4] By targeting Chk1, **Rabusertib** represents a strategic therapeutic approach aimed at sensitizing cancer cells to DNA-damaging agents. This document provides an in-depth overview of **Rabusertib**'s chemical characteristics, mechanism of action, and key experimental findings.

Chemical Structure and Properties

Rabusertib is a synthetic organic compound belonging to the n-phenylurea class.[5] Its chemical identity is well-defined, with established identifiers and properties crucial for its development and application in research.



Property	Value	Reference
IUPAC Name	1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea	[6]
SMILES String	CC1=CC(=C(C=C1Br)NC(=O) NC2=NC=C(N=C2)C)OC[C@ @H]3CNCCO3	[6]
Molecular Formula	C18H22BrN5O3	[3][6]
Molecular Weight	436.30 g/mol	[3]
CAS Number	911222-45-2	[6][7]
Synonyms	LY2603618, IC-83	[1][6]
Appearance	Solid	[3]

Mechanism of Action

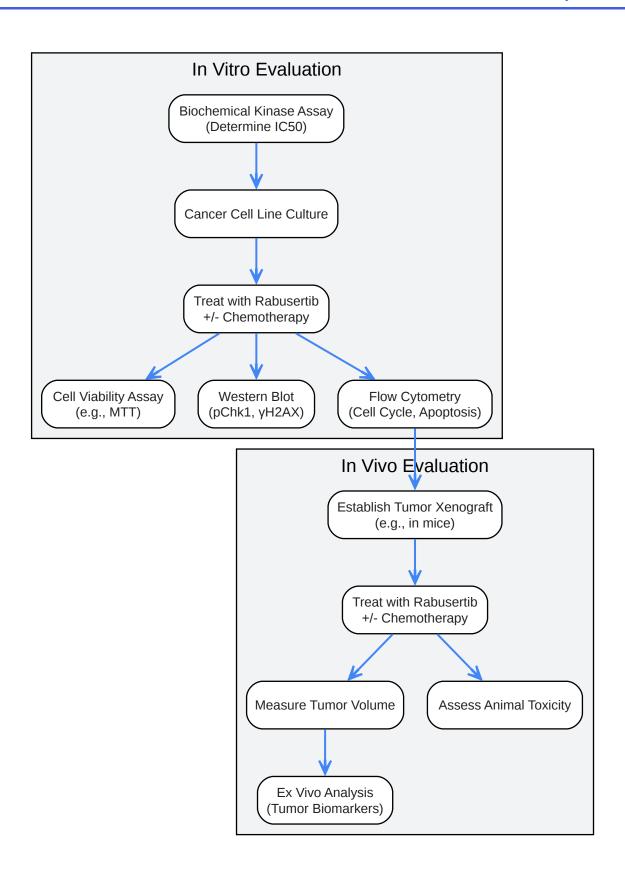
Rabusertib functions as an ATP-competitive inhibitor of Chk1.[8][9] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1.[4] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for the cell to repair DNA damage before proceeding to mitosis.[1][3]

By inhibiting Chk1, **Rabusertib** abrogates this crucial checkpoint.[3] This forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis (programmed cell death).[1][3] This mechanism is particularly effective in cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore more reliant on the S and G2 checkpoints for survival.[1] **Rabusertib**'s inhibition of Chk1 prevents the repair of DNA lesions, thereby potentiating the cytotoxic effects of DNA-damaging chemotherapy agents like gemcitabine and platinum compounds.[1][10]









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